Cas no 41340-19-6 (8-Methyl Etodolac)
8-Methyl Etodolac Chemical and Physical Properties
Names and Identifiers
-
- ethyl (8-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate
- 8-Methyl Etodolac
- 1,2,3,4-TETRA-O-ACETYL-LFUCOPYRANOSE
- 2-(1-ethyl-8-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
- 8-METHYL ETODOLAC, ETODOLAC IMP. B
- (1-ethyl-8-methyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-acetic acid
- 1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid
- RAK 701
- 2-[(1RS)-1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid (8-Methyl Etodolac)
- SCHEMBL11862841
- RAK-701
- 41340-19-6
- [(1RS)-1-ethyl-8-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
- 1-Ethyl-1,3,4,9-tetrahydro-8-methylpyrano[3,4-b]indole-1-acetic Acid
- PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1-ETHYL-1,3,4,9-TETRAHYDRO-8-METHYL-
- Etodolac Imp. B (EP); 2-[(1RS)-1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid; 8-Methyl Etodolac; Etodolac Impurity B
- UNII-816MKG734F
- 2-{1-ethyl-8-methyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid
- ETODOLAC IMPURITY B [EP IMPURITY]
- 816MKG734F
- 1-ethyl-8-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole
- Pyrano(3,4-b)indole-1-acetic acid, 1,3,4,9-tetrahydro-1-ethyl-9-methyl-
- CCRIS 5408
- BRN 1012521
- 1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole
- CHEMBL3275419
- Etodolac 8-methyl analogue
- 1-Ethyl-9-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
-
- Inchi: 1S/C16H19NO3/c1-3-16(9-13(18)19)15-12(7-8-20-16)11-6-4-5-10(2)14(11)17-15/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)
- InChI Key: MXFIBWNLCQBCCN-UHFFFAOYSA-N
- SMILES: O1CCC2C3C=CC=C(C)C=3NC=2C1(CC(=O)O)CC
Computed Properties
- Exact Mass: 273.13600
- Monoisotopic Mass: 273.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.3Ų
- XLogP3: 2.4
Experimental Properties
- Density: 1.219±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 160-161 ºC
- Boiling Point: 495.4±0.0 °C at 760 mmHg
- Flash Point: 253.4±0.0 °C
- Refractive Index: 1.588
- Solubility: Very slightly soluble (0.27 g/l) (25 º C),
- PSA: 62.32000
- LogP: 3.12900
- Vapor Pressure: 0.0±0.0 mmHg at 25°C
8-Methyl Etodolac Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
8-Methyl Etodolac Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Methyl Etodolac Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M305020-10mg |
8-Methyl Etodolac |
41340-19-6 | 10mg |
$ 187.00 | 2023-09-07 | ||
| TRC | M305020-100mg |
8-Methyl Etodolac |
41340-19-6 | 100mg |
$ 1455.00 | 2023-09-07 | ||
| Biosynth | RBA34019-5 mg |
8-Methyl etodolac |
41340-19-6 | 5mg |
$144.40 | 2023-01-02 | ||
| Biosynth | RBA34019-10 mg |
8-Methyl etodolac |
41340-19-6 | 10mg |
$231.00 | 2023-01-02 | ||
| Biosynth | RBA34019-25 mg |
8-Methyl etodolac |
41340-19-6 | 25mg |
$433.25 | 2023-01-02 | ||
| Biosynth | RBA34019-50 mg |
8-Methyl etodolac |
41340-19-6 | 50mg |
$693.00 | 2023-01-02 | ||
| Biosynth | RBA34019-100 mg |
8-Methyl etodolac |
41340-19-6 | 100MG |
$1,109.00 | 2023-01-02 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477268-10 mg |
8-Methyl etodolac, |
41340-19-6 | 10mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477268-10mg |
8-Methyl etodolac, |
41340-19-6 | 10mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AF72468-10mg |
8-Methyl Etodolac |
41340-19-6 | 10mg |
$302.00 | 2024-04-20 |
8-Methyl Etodolac Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 8-Methyl Etodolac
Research Brief on 8-Methyl Etodolac (CAS: 41340-19-6): Recent Advances and Applications
8-Methyl Etodolac (CAS: 41340-19-6) is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac, which has garnered significant attention in recent years due to its enhanced pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on 8-Methyl Etodolac, focusing on its chemical properties, mechanisms of action, and emerging clinical applications. The compound's unique structural modifications, including the introduction of a methyl group at the 8-position, have been shown to improve its bioavailability and anti-inflammatory efficacy, making it a promising candidate for further development.
Recent studies have explored the pharmacokinetics and pharmacodynamics of 8-Methyl Etodolac, revealing its superior COX-2 selectivity compared to its parent compound. This selectivity is critical for minimizing gastrointestinal side effects commonly associated with traditional NSAIDs. In vitro and in vivo experiments have demonstrated that 8-Methyl Etodolac exhibits potent anti-inflammatory and analgesic effects, with reduced ulcerogenic potential. These findings suggest its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis, where long-term NSAID use is often required.
One of the most notable advancements in the study of 8-Methyl Etodolac is its application in cancer research. Preclinical studies have indicated that the compound may possess anti-proliferative properties, particularly in certain types of cancer cells. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 8-Methyl Etodolac inhibited the growth of colorectal cancer cells by modulating key signaling pathways involved in cell proliferation and apoptosis. These findings open new avenues for the repurposing of NSAID derivatives in oncology.
The synthesis and optimization of 8-Methyl Etodolac have also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, addressing some of the challenges associated with its production. Additionally, formulation studies have explored the use of nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, to enhance the drug's solubility and targeted delivery. These advancements are crucial for translating laboratory findings into clinically viable therapies.
Despite these promising developments, challenges remain in the clinical translation of 8-Methyl Etodolac. Regulatory hurdles, such as the need for comprehensive toxicity and safety profiling, must be addressed before the compound can progress to human trials. Furthermore, the competitive landscape of NSAID derivatives necessitates a clear differentiation of 8-Methyl Etodolac's benefits over existing therapies. Ongoing research is expected to provide further insights into its therapeutic potential and mechanisms of action.
In conclusion, 8-Methyl Etodolac (CAS: 41340-19-6) represents a compelling area of research in the field of chemical biology and medicinal chemistry. Its enhanced pharmacological profile, coupled with its potential applications in inflammation and oncology, underscores the importance of continued investigation. Future studies should focus on elucidating its molecular targets, optimizing its formulation, and conducting rigorous preclinical and clinical evaluations to fully realize its therapeutic potential.
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